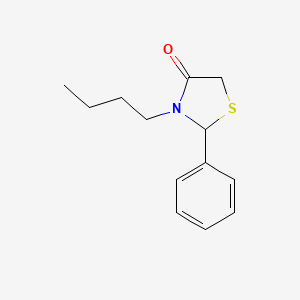

4-Thiazolidinone, 3-butyl-2-phenyl-

Description

Significance of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds are of paramount importance in the field of medicinal chemistry, with a significant number of commercially available drugs featuring these structural motifs. Their prevalence stems from their ability to present a three-dimensional arrangement of functional groups that can effectively interact with the active sites of biological macromolecules such as enzymes and receptors. The presence of heteroatoms like nitrogen, sulfur, and oxygen introduces dipoles and hydrogen bonding capabilities, which are crucial for molecular recognition and binding affinity. This versatility allows for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability, which are critical for the development of effective drug candidates.

Overview of 4-Thiazolidinones as a Privileged Scaffold

The 4-thiazolidinone (B1220212) ring is a five-membered heterocycle containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4. sysrevpharm.org This scaffold has garnered significant attention in medicinal chemistry due to its synthetic accessibility and the wide array of biological activities exhibited by its derivatives. The 4-thiazolidinone nucleus is considered a "wonder nucleus" because modifications at various positions of the ring, particularly at the C-2, N-3, and C-5 positions, can lead to a diverse range of pharmacological effects. ijpsjournal.com These include antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities, among others. nih.govnih.gov The versatility of the 4-thiazolidinone scaffold allows for the generation of large libraries of compounds for high-throughput screening, facilitating the discovery of new lead compounds.

Scope of Research Focus: 4-Thiazolidinone, 3-butyl-2-phenyl- and its Analogues

This article will specifically focus on the chemical compound 3-butyl-2-phenyl-4-thiazolidinone . While direct and extensive research on this specific molecule is limited, its structure represents a classic example of a 2,3-disubstituted 4-thiazolidinone. The presence of a phenyl group at the C-2 position and a butyl group at the N-3 position provides a valuable model for understanding the structure-activity relationships (SAR) within this class of compounds. By examining the synthesis and biological activities of its analogues, we can infer the potential chemical properties and pharmacological profile of 3-butyl-2-phenyl-4-thiazolidinone. The exploration will be based on established synthetic methodologies for 2,3-disubstituted 4-thiazolidinones and the biological data reported for structurally related molecules.

Structure

3D Structure

Properties

CAS No. |

65655-82-5 |

|---|---|

Molecular Formula |

C13H17NOS |

Molecular Weight |

235.35 g/mol |

IUPAC Name |

3-butyl-2-phenyl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H17NOS/c1-2-3-9-14-12(15)10-16-13(14)11-7-5-4-6-8-11/h4-8,13H,2-3,9-10H2,1H3 |

InChI Key |

FDFGDMUSNACTAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(SCC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis and Chemical Properties

The synthesis of 2,3-disubstituted 4-thiazolidinones, such as 3-butyl-2-phenyl-4-thiazolidinone, is typically achieved through a one-pot, three-component condensation reaction. nih.gov This efficient method involves the reaction of an amine, an aldehyde, and a mercaptoalkanoic acid.

In the context of synthesizing 3-butyl-2-phenyl-4-thiazolidinone, the reactants would be:

Amine: Butylamine (B146782)

Aldehyde: Benzaldehyde (B42025)

Mercaptoalkanoic acid: Thioglycolic acid

The reaction proceeds through the initial formation of a Schiff base (imine) from the condensation of butylamine and benzaldehyde. Subsequent cyclocondensation with thioglycolic acid leads to the formation of the 4-thiazolidinone (B1220212) ring. Various solvents and catalysts can be employed to optimize the reaction conditions and yield. nih.gov

Conclusion

Established Synthetic Pathways for 4-Thiazolidinone Ring Systems

The construction of the 4-thiazolidinone ring can be achieved through several established synthetic strategies, primarily involving the formation of the thiazolidine (B150603) core through the reaction of a thiol-containing component with an imine or its precursors.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone for the synthesis of 4-thiazolidinones. These reactions typically involve the condensation of a compound containing a thiol group with another molecule containing an imine or a group that can form an imine in situ.

A prevalent method involves the reaction of an amine, an aldehyde or ketone, and a mercapto-acid. sci-hub.se The initial step is the formation of a Schiff base (imine) from the amine and the carbonyl compound, which then undergoes cyclization with the mercapto-acid. For instance, the reaction of an amine with an aromatic aldehyde and thioglycolic acid is a general method for preparing 2,3-disubstituted-4-thiazolidinones. researchgate.net

Another approach within cyclocondensation involves the reaction of thioamides with α-haloacetic acids or their esters. For example, N-propyl-N'-phenylthiourea, synthesized from propylamine (B44156) and phenylisothiocyanate, can be reacted with ethyl bromoacetate (B1195939) in the presence of sodium acetate (B1210297) to yield a 4-thiazolidinone derivative. sci-hub.se Similarly, thiosemicarbazones can be cyclized with reagents like ethyl 2-bromoacetate to afford highly functionalized 4-thiazolidinones. nih.govmdpi.com

The use of dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) can facilitate the intramolecular cyclization, leading to faster reactions and improved yields. nih.govsci-hub.se Catalysts such as anhydrous zinc chloride are also commonly employed to promote the cyclocondensation. nih.govresearchgate.net

Multi-component Reactions

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like 4-thiazolidinones in a single step from three or more starting materials. sci-hub.seresearchgate.net This strategy avoids the isolation of intermediates, saving time and resources.

A classic example is the one-pot reaction of an amine, a carbonyl compound (aldehyde or ketone), and a mercapto-acid. sci-hub.senih.gov This three-component condensation is a widely used method for the synthesis of various 4-thiazolidinone derivatives. nih.gov The reaction proceeds through the in situ formation of an imine, which then reacts with the mercapto-acid to form the thiazolidinone ring. researchgate.net

Microwave-assisted MCRs have emerged as a powerful tool for accelerating the synthesis of 4-thiazolidinones, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. sci-hub.sersc.orgresearchgate.net The use of ionic liquids as reaction media in MCRs has also been explored, offering environmentally benign alternatives. sci-hub.se Furthermore, novel one-pot, four-component reactions have been developed for the synthesis of thiazolidin-4-one derivatives, showcasing the versatility of MCRs. researchgate.net

Conventional Synthesis Approaches

Conventional synthesis of 4-thiazolidinones often involves a two-step process. sci-hub.se The first step is the synthesis of a Schiff base (imine) from the reaction of a primary amine with an aldehyde or ketone. scirp.org This intermediate is then isolated and subsequently reacted with a thioglycolic acid derivative in a separate step to form the 4-thiazolidinone ring. researchgate.netscirp.org

For example, 4-aminoantipyrine (B1666024) can be condensed with an aromatic aldehyde to form a Schiff's base, which is then cyclized with thioglycolic acid in a non-polar solvent to yield the corresponding 4-thiazolidinone derivative. scirp.org Similarly, Schiff's bases derived from various amines can be reacted with thioglycolic acid in the presence of a catalyst like anhydrous ZnCl₂ to afford 4-thiazolidinones. researchgate.net

Specific Synthesis of 4-Thiazolidinone, 3-butyl-2-phenyl-

The synthesis of the specific compound, 4-Thiazolidinone, 3-butyl-2-phenyl-, follows the general principles outlined above, typically involving the reaction of benzaldehyde (B42025), n-butylamine, and a thioglycolic acid derivative.

Precursor Synthesis and Derivatization Strategies

The key precursors for the synthesis of 3-butyl-2-phenyl-4-thiazolidinone are benzaldehyde, n-butylamine, and thioglycolic acid.

Benzaldehyde: This aromatic aldehyde serves as the source of the 2-phenyl group in the final product.

n-Butylamine: This primary amine provides the N-butyl substituent at the 3-position of the thiazolidinone ring.

Thioglycolic acid (Mercaptoacetic acid): This bifunctional molecule provides the sulfur atom and the carbonyl group necessary for the formation of the 4-thiazolidinone ring.

Derivatization strategies often involve modifications of the aromatic ring of the aldehyde or the use of different amines to generate a library of related compounds. For instance, substituted benzaldehydes can be used to introduce various functional groups onto the 2-phenyl ring. nih.govnih.gov Similarly, a wide range of primary amines can be employed to vary the substituent at the N-3 position. acs.org

The synthesis of the Schiff base intermediate, N-benzylidene-n-butylamine, is a crucial step in the two-step synthesis. This is typically achieved by the direct condensation of benzaldehyde and n-butylamine, often with the removal of water to drive the reaction to completion.

Reaction Conditions and Optimization Strategies

The cyclocondensation reaction to form 3-butyl-2-phenyl-4-thiazolidinone can be carried out under various conditions, and optimization is often necessary to achieve high yields and purity.

Reaction Solvents: A range of solvents can be used, including toluene (B28343), benzene, ethanol, and N,N-dimethylformamide (DMF). nih.govnih.gov Toluene is commonly used, often with a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards product formation.

Catalysts: The reaction is often catalyzed by acids or Lewis acids. Anhydrous zinc chloride (ZnCl₂) is a frequently used catalyst for the cyclocondensation of Schiff bases with thioglycolic acid. nih.govresearchgate.net Palladium nanoparticles have also been reported as an efficient catalyst for the solvent-free synthesis of 2,3-disubstituted-4-thiazolidinones. researchgate.net

Temperature and Reaction Time: Reaction temperatures can range from room temperature to reflux, depending on the specific method and catalyst used. sci-hub.seresearchgate.net Reaction times can vary from a few hours to several days. Microwave-assisted synthesis has been shown to significantly reduce reaction times to a matter of minutes. rsc.orgresearchgate.net

Optimization Strategies:

One-Pot vs. Two-Step: While the two-step synthesis involving the isolation of the Schiff base is a viable option, the one-pot, three-component reaction of benzaldehyde, n-butylamine, and thioglycolic acid is generally more efficient. sci-hub.seresearchgate.net

Catalyst Screening: Trying different catalysts (e.g., ZnCl₂, p-toluenesulfonic acid, palladium nanoparticles) can lead to improved yields and milder reaction conditions. researchgate.netnih.gov

Solvent Selection: The choice of solvent can influence the reaction rate and yield. Optimizing the solvent is a key part of the process.

Microwave Irradiation: Employing microwave irradiation can dramatically shorten reaction times and often leads to cleaner reactions with higher yields. rsc.org

A standard laboratory procedure for the synthesis of 3-butyl-2-phenyl-4-thiazolidinone would involve refluxing a mixture of benzaldehyde, n-butylamine, and thioglycolic acid in a solvent like toluene, with or without a catalyst. The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product would be isolated and purified, typically by crystallization or column chromatography.

Data Tables

Table 1: Common Precursors for the Synthesis of 4-Thiazolidinones

| Precursor Type | Examples | Role in Final Structure |

| Amine | n-Butylamine, Aniline, 4-Aminoantipyrine scirp.org | Provides the N-substituent (R³) |

| Carbonyl Compound | Benzaldehyde, Substituted Benzaldehydes nih.gov, Isatin nih.gov | Provides the C-2 substituent (R²) |

| Thiol Component | Thioglycolic Acid researchgate.net, Ethyl 2-bromoacetate nih.gov, Thioamides nih.gov | Forms the thiazolidinone ring backbone |

Table 2: Comparison of Synthetic Methodologies for 4-Thiazolidinones

| Methodology | Description | Advantages | Disadvantages |

| Cyclocondensation (Two-Step) | Formation and isolation of Schiff base followed by cyclization with a thiol. researchgate.netscirp.org | Good control over each step. | Time-consuming, potentially lower overall yield. sci-hub.se |

| Multi-component Reaction (One-Pot) | All reactants are mixed in a single step to form the product. sci-hub.senih.gov | High efficiency, atom economy, reduced waste. researchgate.net | May require more optimization to control side reactions. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. sci-hub.sersc.org | Drastically reduced reaction times, often higher yields. researchgate.net | Requires specialized equipment. |

Advanced Synthetic Techniques and Green Chemistry Approaches

In the quest for sustainable chemical processes, advanced synthetic techniques that reduce reaction times, energy consumption, and the use of hazardous materials are paramount. The synthesis of 4-thiazolidinones has benefited significantly from such green chemistry approaches.

Microwave-Assisted Synthesis in 4-Thiazolidinone Chemistry

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. nih.gov The application of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and purer products in a fraction of the time required by traditional thermal methods. nih.govjchps.com This technology allows for rapid and uniform heating of the reaction mixture, which can be particularly beneficial for the multi-component reactions typically used to construct the 4-thiazolidinone scaffold. nih.govnih.gov

The one-pot, three-component condensation of an aldehyde (such as benzaldehyde), a primary amine (like n-butylamine), and thioglycolic acid is the most common route to 2,3-disubstituted-4-thiazolidinones. Under microwave irradiation, this reaction can be carried out efficiently, often in a matter of minutes, as opposed to the several hours required for conventional heating. nih.govorientjchem.org For instance, the synthesis of various 3-N-[P-(Acetophenyl Amino Sulpho)-Phenyl]-2-Aryl-5-H / Methyl-4-Thiazolidinones has been successfully achieved using both conventional and microwave-assisted methods, with the latter consistently providing superior results in terms of reaction time and yield. orientjchem.org

The general scheme for the microwave-assisted synthesis of 3-butyl-2-phenyl-4-thiazolidinone involves the reaction of benzaldehyde, n-butylamine, and thioglycolic acid. The specific conditions, such as microwave power and irradiation time, can be optimized to maximize the yield of the desired product.

Representative Microwave-Assisted Synthesis of 2,3-Disubstituted 4-Thiazolidinones

| Aryl Aldehyde | Primary Amine | Catalyst/Solvent | Microwave Power (W) | Time (min) | Yield (%) | Reference |

| Benzaldehyde | Aniline | Toluene | - | - | - | researchgate.net |

| Substituted Benzaldehydes | Substituted Anilines | DMF | - | 2-5 | High | nih.gov |

| 2-chloro quinoline-3-carbaldehyde | Aromatic anilines | Zeolite 5A | 200 | - | - | nih.gov |

Note: Specific power and time for a direct synthesis of 3-butyl-2-phenyl-4-thiazolidinone were not explicitly found, but conditions can be inferred from the synthesis of similar compounds.

Catalyst Systems and Solvent Effects

The choice of catalyst and solvent plays a crucial role in the efficiency and environmental impact of 4-thiazolidinone synthesis. A wide array of catalysts has been investigated to promote the cyclocondensation reaction, ranging from traditional acid catalysts to more advanced and reusable systems.

Catalyst Systems:

Modern catalytic approaches focus on the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. nih.gov Examples of such catalysts include:

Nanoparticles: Palladium nanoparticles and nano-CdZr₄(PO₄)₆ have been shown to be effective catalysts for the synthesis of 2,3-disubstituted-4-thiazolidinones under solvent-free conditions or in green solvents. nih.gov

Solid Supports: Silica gel has been used as a solid support in solvent-free microwave-assisted synthesis, facilitating product isolation and purification. nih.gov

Acid Catalysts: While traditional acids like p-toluenesulfonic acid (p-TSA) are effective, newer solid acid catalysts like β-cyclodextrin-SO₃H are being explored for their efficiency and reusability. nih.gov

Ionic Liquids: Ionic liquids, such as 1,3-dibutyl-1H-benzo[d]imidazol-3-ium tetrafluoroborate (B81430) ([DBBim]BF₄), can act as both the solvent and the catalyst, offering a green alternative to volatile organic solvents. researchgate.net

Solvent Effects:

The solvent can significantly influence the reaction rate and yield. While traditional organic solvents like toluene and N,N-dimethylformamide (DMF) have been commonly used, the trend is moving towards more environmentally friendly options. nih.govnih.gov

Green Solvents: Water and polyethylene (B3416737) glycol (PEG) are being increasingly utilized as green solvents for the synthesis of 4-thiazolidinones. nih.gov One-pot, three-component reactions have been successfully carried out in water, offering an economical and environmentally benign protocol. acs.org

Solvent-Free Conditions: Conducting reactions under solvent-free conditions, often facilitated by microwave irradiation or the use of solid-supported catalysts, represents the most sustainable approach by completely eliminating solvent waste. nih.gov The reaction of an aldehyde, amine, and thioglycolic acid can be carried out by simply mixing the neat reactants with a catalyst and heating. nih.gov

The optimization of catalyst systems and the use of green or no solvents are key strategies in the development of sustainable synthetic routes to 3-butyl-2-phenyl-4-thiazolidinone and its derivatives.

Structure Activity Relationship Sar Studies of 4 Thiazolidinone, 3 Butyl 2 Phenyl Derivatives

Impact of Substituents on the Thiazolidinone Ring Systemnih.govnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netindexcopernicus.com

The biological activity of 4-thiazolidinone (B1220212) derivatives can be significantly altered by introducing different functional groups at various positions on the heterocyclic ring. researchgate.net The C-2, N-3, and C-5 positions are particularly important for modulating the pharmacological properties of these compounds. researchgate.netorientjchem.org

The phenyl group at the C-2 position of the 4-thiazolidinone core plays a critical role in the molecule's interaction with biological targets. The nature and position of substituents on this phenyl ring can dramatically influence the compound's efficacy.

For instance, in the context of anti-HIV activity, the presence of di-halo substituents, particularly at the 2 and 6 positions of the phenyl ring, has been associated with high levels of activity. orientjchem.org Specifically, compounds with a 2,6-dichlorophenyl or a 2,6-dibromophenyl group at C-2 have demonstrated potent inhibitory effects on HIV-1 replication. orientjchem.org The presence of a halogen at the C-2 and C-6 positions of the phenyl ring is considered an important requirement for anti-HIV activity. orientjchem.org

Furthermore, in the development of human dihydroorotate (B8406146) dehydrogenase (hDHODH) inhibitors, substitutions on the C-2 phenyl ring have been shown to be favorable for improving inhibitory activity. nih.gov Hydrophobic groups such as -F, -Br, -NO2, -CF3, -OCH3, and -t-Bu at the para-position of the phenyl ring resulted in better potencies. nih.gov Conversely, a hydrophilic group like -COOH led to decreased potency, and pyridinyl derivatives did not enhance inhibitory activities. nih.gov

The following table summarizes the impact of various substituents at the C-2 phenyl ring on the biological activity of 4-thiazolidinone derivatives.

| Substituent at C-2 Phenyl Ring | Biological Activity | Reference |

| 2,6-Dichlorophenyl | Potent anti-HIV activity | orientjchem.org |

| 2,6-Dibromophenyl | Potent anti-HIV activity | orientjchem.org |

| p-Fluorophenyl | Improved hDHODH inhibitory potency | nih.gov |

| p-Bromophenyl | Improved hDHODH inhibitory potency | nih.gov |

| p-Nitrophenyl | Improved hDHODH inhibitory potency | nih.gov |

| p-Trifluoromethylphenyl | Improved hDHODH inhibitory potency | nih.gov |

| p-Methoxyphenyl | Improved hDHODH inhibitory potency | nih.gov |

| p-tert-Butylphenyl | Improved hDHODH inhibitory potency | nih.gov |

| p-Carboxyphenyl | Decreased hDHODH inhibitory potency | nih.gov |

| Pyridinyl | Not beneficial for hDHODH inhibitory activity | nih.gov |

In the parent compound, 3-butyl-2-phenyl-4-thiazolidinone, the butyl group contributes to the lipophilicity of the molecule. SAR studies on various 4-thiazolidinone derivatives have shown that the nature of the N-3 substituent is critical for different biological activities. For example, in the context of anti-HIV agents, a pyridine-2-yl or pyrimidine-2-yl ring at the N-3 position, in combination with a 2,6-dihalophenyl group at C-2, leads to high activity. orientjchem.org

For antitubercular activity, the presence of a p-acetamidophenoxy acetamido group at the N-3 position has been investigated. orientjchem.org In the case of anticancer agents, the presence of substituents like p-hydroxyphenyl or (4-hydroxyphenyl)-pyrrolidine-2,5-dione at the N-3 position of the 4-thiazolidinone ring determines the most effective anti-tumor activity. nih.gov The absence of a substituent or the presence of a ciminalum substituent at this position leads to a weakening of this activity. nih.gov

The table below illustrates the effect of different N-3 substituents on the biological activity of 4-thiazolidinone derivatives.

| N-3 Substituent | Biological Activity | Reference |

| Pyridine-2-yl | Potent anti-HIV activity | orientjchem.org |

| Pyrimidine-2-yl | Potent anti-HIV activity | orientjchem.org |

| p-Acetamidophenoxy acetamido | Antitubercular activity | orientjchem.org |

| p-Hydroxyphenyl | Effective anticancer activity | nih.gov |

| (4-Hydroxyphenyl)-pyrrolidine-2,5-dione | Effective anticancer activity | nih.gov |

| Unsubstituted | Weakened anticancer activity | nih.gov |

| Ciminalum | Weakened anticancer activity | nih.gov |

The C-5 position of the 4-thiazolidinone ring offers another site for structural modification to modulate biological activity. The introduction of substituents at this position, often as 5-ylidene derivatives, has been a successful strategy in developing potent therapeutic agents. nih.gov

The Knoevenagel condensation is a common method used to introduce substituents at the C-5 position, leading to the formation of 5-ene-4-thiazolidinones. nih.gov The nature of the group attached at the C-5 position significantly impacts the pharmacological profile of the resulting compounds. nih.gov

For example, in the context of anti-inflammatory activity, 5-(4-methoxyphenylidene)-2-phenylimino-3-propyl-4-thiazolidinone has shown promise as a selective COX-2 inhibitor. orientjchem.org The 4-methoxyarylidene moiety at the C-5 position can occupy the secondary pocket of the COX-2 enzyme, which is critical for its selectivity. orientjchem.org

Furthermore, the introduction of a methyl group at the C-5 position of 2,3-diaryl-1,3-thiazolidin-4-ones has resulted in compounds with effective anti-HIV activity. orientjchem.org

The following table highlights the impact of C-5 modifications on the biological activity of 4-thiazolidinone derivatives.

| C-5 Modification | Biological Activity | Reference |

| 5-(4-Methoxyphenylidene) | Selective COX-2 inhibition | orientjchem.org |

| 5-Methyl | Effective anti-HIV activity | orientjchem.org |

| 5-Arylidene | Antimicrobial and anti-inflammatory activity | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modelingmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models can be used to predict the activity of new, unsynthesized compounds and to gain insights into the structural features that are important for activity. nih.govnih.gov

QSAR models have been successfully developed for various biological activities of 4-thiazolidinone derivatives, including antimicrobial, anticancer, and antitrypanosomal activities. nih.govnih.govrsc.org These models typically use a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity, electronic properties, and steric features. nih.govrsc.org

For example, a QSAR study on the antibacterial and antifungal activities of 4-thiazolidinone derivatives indicated that these activities were governed by the lipophilic parameter (log P), a topological parameter (κα3), and electronic parameters (cos E and Nu. E). rsc.org In another study on antitrypanosomal activity, QSAR models developed using machine learning algorithms like Random Forest and Gaussian processes regression showed good predictive ability. nih.gov The analysis of these models highlighted that the presence of phenyl rings with electron-withdrawing groups, an increased number of aromatic rings, and high HOMO energy were prerequisites for trypanocidal activity. nih.gov

QSAR models are valuable tools in the drug discovery process, enabling the rational design of more potent 4-thiazolidinone-based therapeutic agents. nih.govresearchgate.net

Ligand-Based and Structure-Based Drug Design Principles

The development of novel therapeutic agents based on the 4-thiazolidinone scaffold, a privileged structure in medicinal chemistry, extensively utilizes both ligand-based and structure-based drug design principles. mdpi.comekb.eg For the specific derivative, 4-Thiazolidinone, 3-butyl-2-phenyl-, these computational strategies are crucial for understanding its potential biological activities and for guiding the synthesis of more potent and selective analogs.

Ligand-Based Drug Design

In the absence of a known three-dimensional structure of a biological target, ligand-based drug design relies on the analysis of a series of molecules known to interact with it. This approach includes methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netrsc.org For derivatives of 4-thiazolidinone, QSAR models have been developed to predict activities such as anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net These models often highlight the importance of specific physicochemical properties of the substituents at positions N3 and C2 of the thiazolidinone ring.

In the context of 4-Thiazolidinone, 3-butyl-2-phenyl-, a QSAR model would consider descriptors for the butyl and phenyl groups. The butyl group at the N3 position primarily contributes to the lipophilicity of the molecule. nih.gov Lipophilicity is a critical parameter influencing a drug's ability to cross cell membranes and interact with hydrophobic pockets in a target protein. The phenyl group at the C2 position introduces aromaticity and potential for various intermolecular interactions, such as π-π stacking and hydrophobic interactions. Variations in these groups would significantly alter the predicted activity in a QSAR model.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. For the 4-thiazolidinone core, a general pharmacophore model often includes a hydrogen bond acceptor (the carbonyl oxygen at C4), a hydrophobic region (the substituent at N3), and another feature, such as an aromatic ring or hydrogen bond donor/acceptor, contributed by the substituent at C2. researchgate.net

For 4-Thiazolidinone, 3-butyl-2-phenyl-, the pharmacophore would be defined by:

The carbonyl group at C4 as a hydrogen bond acceptor.

The butyl group at N3 as a key hydrophobic feature.

The phenyl group at C2 as an aromatic and hydrophobic feature.

The following table illustrates how modifications at the N3 and C2 positions, based on general SAR findings for 4-thiazolidinone derivatives, could influence biological activity.

| Compound Derivative | N3-Substituent | C2-Substituent | Anticipated Impact on Activity based on SAR |

| 1 | Butyl | Phenyl | Baseline lipophilicity and aromatic interactions. |

| 2 | Methyl | Phenyl | Reduced lipophilicity compared to the butyl group may decrease cell permeability or binding in a hydrophobic pocket. |

| 3 | Benzyl | Phenyl | Increased aromatic character and steric bulk may enhance π-π stacking interactions or cause steric hindrance. |

| 4 | Butyl | 4-Chlorophenyl | The electron-withdrawing chloro group can alter the electronic properties of the phenyl ring and may engage in halogen bonding, potentially increasing activity. |

| 5 | Butyl | 4-Methoxyphenyl | The electron-donating methoxy (B1213986) group can act as a hydrogen bond acceptor, potentially forming additional interactions with the target. |

Structure-Based Drug Design

When the 3D structure of the biological target is available, structure-based drug design enables the rational design of ligands that can fit into the target's binding site with high affinity and selectivity. youtube.com Molecular docking is a primary tool in this approach. jocpr.comnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Docking studies with various 4-thiazolidinone derivatives have been performed against numerous targets, including enzymes like cyclooxygenase (COX), protein tyrosine phosphatase 1B (PTP1B), and various kinases. ekb.egnih.gov

For 4-Thiazolidinone, 3-butyl-2-phenyl-, a molecular docking study would simulate its interaction within a specific protein's active site. The likely binding mode would involve:

The phenyl group at C2 inserting into a hydrophobic pocket, potentially forming π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.

The carbonyl oxygen at C4 of the thiazolidinone ring acting as a hydrogen bond acceptor, forming a crucial hydrogen bond with a donor residue (e.g., the backbone NH of an amino acid) in the active site. nih.gov

The sulfur and nitrogen atoms of the thiazolidinone ring could also participate in various non-covalent interactions.

The table below summarizes potential interactions for 4-thiazolidinone derivatives with a hypothetical enzyme active site based on common findings from docking studies.

| Substituent | Potential Interaction with Target Protein | Example Amino Acid Residues |

| C2-Phenyl group | π-π stacking, hydrophobic interactions | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| N3-Butyl group | Hydrophobic interactions, van der Waals forces | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |

| C4-Carbonyl oxygen | Hydrogen bonding (acceptor) | Serine (Ser), Threonine (Thr), Lysine (Lys), Arginine (Arg) |

| C2-Aryl (with polar groups) | Additional hydrogen bonding or polar interactions | Aspartate (Asp), Glutamate (Glu), Asparagine (Asn), Glutamine (Gln) |

By employing these ligand-based and structure-based design principles, researchers can systematically modify the 3-butyl and 2-phenyl substituents of the parent compound to optimize its pharmacological profile, leading to the development of more effective and selective drug candidates.

In Vitro Biological Activity Investigations of 4 Thiazolidinone, 3 Butyl 2 Phenyl Analogues

Antimicrobial Activity Studies

Analogues of 3-butyl-2-phenyl-4-thiazolidinone have been evaluated for their ability to inhibit the growth of various pathogenic microbes, including both bacteria and fungi.

The antibacterial activity of 4-thiazolidinone (B1220212) analogues is typically assessed using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). nih.gov Another common technique is the cup-plate or agar (B569324) well diffusion method, where the zone of inhibition is measured. nanobioletters.comnih.gov

Studies have shown that these compounds exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance, various 2,3-diaryl-thiazolidin-4-ones demonstrated antibacterial activity against six Gram-positive and Gram-negative bacteria with MIC values ranging from 0.008 to 0.24 mg/mL and MBC values from 0.0016 to 0.48 mg/mL. nih.gov In one study, Salmonella Typhimurium was the most sensitive bacterium, while Staphylococcus aureus was the most resistant. nih.gov The presence of certain substituents on the phenyl ring can significantly influence the antibacterial efficacy. For example, compounds with a chloro group on the phenyl ring have shown moderate to maximum growth inhibition against tested bacterial strains. nanobioletters.com Conversely, the presence of electron-donating groups on the phenyl ring tends to decrease antimicrobial activity. nanobioletters.com

Specific analogues have demonstrated notable potency. For example, 3-butyl-2-(((1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazono)thiazolidin-4-one showed good inhibitory activity against certain bacteria. nih.gov Furthermore, some 4-thiazolidinone derivatives have been found to be more potent against resistant strains like MRSA, P. aeruginosa, and E. coli than the standard antibiotic ampicillin. nih.gov The mechanism of antibacterial action for some of these compounds is thought to involve the inhibition of essential bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis. nih.gov

| Compound Analogue Type | Bacterial Strains Tested | Assessment Method | Key Findings | Reference |

| 2,3-diaryl-thiazolidin-4-ones | Gram-positive & Gram-negative | Broth microdilution | MIC: 0.008–0.24 mg/mL; MBC: 0.0016–0.48 mg/mL | nih.gov |

| Chloro-substituted phenyl analogues | Gram-positive & Gram-negative | Agar well diffusion | Moderate to maximum growth inhibition | nanobioletters.com |

| Analogues with electron-donating groups | S. aureus | Agar well diffusion | Decreased activity | nanobioletters.com |

| Camphor-based 3-butyl-4-thiazolidinone | Not specified | Not specified | Good inhibitory activity | nih.gov |

| Various 4-thiazolidinone derivatives | MRSA, P. aeruginosa, E. coli | Broth microdilution | More potent than ampicillin | nih.gov |

The antifungal properties of 3-butyl-2-phenyl-4-thiazolidinone analogues are also evaluated using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). nih.gov The cup-plate method is also utilized to assess antifungal activity. nih.gov

These compounds have shown efficacy against various fungal strains, including human pathogens like Candida albicans and Aspergillus niger. nanobioletters.comnih.gov The antifungal activity of some 4-thiazolidinone derivatives has been reported to be comparable or even exceed that of established antifungal drugs like bifonazole (B1667052) and ketoconazole. nih.gov For instance, certain chloro-substituted compounds have demonstrated significant inhibition of fungal growth. nanobioletters.com In contrast, some derivatives, such as those with a nitro group, have shown no antifungal activity against C. albicans. nanobioletters.com The proposed mechanism for the antifungal action of these compounds is the inhibition of CYP51 (lanosterol 14α-demethylase), an essential enzyme in fungal cell membrane biosynthesis. nih.gov

| Compound Analogue Type | Fungal Strains Tested | Assessment Method | Key Findings | Reference |

| 2,3-diaryl-thiazolidin-4-ones | Various fungal strains | Broth microdilution | Activity comparable to bifonazole and ketoconazole | nih.gov |

| Chloro-substituted analogues | C. albicans | Agar well diffusion | Significant inhibition | nanobioletters.com |

| Nitro-substituted analogues | C. albicans | Agar well diffusion | No activity | nanobioletters.com |

Anticancer Activity Research

The potential of 4-thiazolidinone analogues as anticancer agents has been extensively investigated in vitro.

The cytotoxic effects of 3-butyl-2-phenyl-4-thiazolidinone analogues have been tested against a wide array of human cancer cell lines. These include but are not limited to lung cancer (A549, NCI-H460), colon cancer (HT-29), breast cancer (MCF-7, MDA-MB-231), prostate cancer (DU145), and leukemia (K562) cell lines. nih.govnih.gov The MTT assay is a commonly used method to evaluate the antiproliferative activity of these compounds. nih.govpharmacophorejournal.com

Research has shown that certain 4-thiazolidinone derivatives exhibit potent anticancer activity, with some compounds demonstrating IC₅₀ values in the micromolar and even nanomolar range. For example, specific 2-aryl-4-oxo-thiazolidin-3-yl amides have shown significant anti-malignant potential against lung, melanoma, and renal tumors. nih.gov In some cases, the activity of these synthetic compounds is comparable to that of established anticancer drugs like doxorubicin. mdpi.com The substitution pattern on the thiazolidinone scaffold plays a crucial role in determining the anticancer potency. For instance, the presence of an electron-releasing group at the fourth position of the aryl ring has been associated with enhanced anticancer action. nih.gov

| Compound Analogue Type | Cancer Cell Lines Tested | Key Findings | Reference |

| 2-aryl-4-oxo-thiazolidin-3-yl amides | Lung, Melanoma, Renal | Significant growth decrease (75-97%) | nih.gov |

| Analogues with electron-releasing group | K562, Reh | IC₅₀ = 40-45 µM | nih.gov |

| Pyrazole-4-thiazolidinone hybrids | MDA-MB-231 | IC₅₀ = 24.6 and 29.8 µM | nih.gov |

| Quinazoline-4-thiazolidinone hybrids | Hep-G2, MCF-7 | IC₅₀ = 1.79 and 1.94 µg/mL respectively | nih.gov |

The anticancer activity of 4-thiazolidinone analogues is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.com This has been confirmed through various assays, such as Annexin V-FITC staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. pharmacophorejournal.com

The mechanisms underlying apoptosis induction are multifaceted. One key pathway involves the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation. Thiazolidinones have been shown to inhibit a range of enzymes, including protein tyrosine kinases, carbonic anhydrases, and histone deacetylases (HDACs). nih.gov By inhibiting these enzymes, the compounds can disrupt signaling pathways that regulate cell growth and differentiation, ultimately leading to cell cycle arrest and apoptosis. nih.gov Furthermore, some analogues have been identified as inhibitors of Bcl-2, an anti-apoptotic protein. nih.gov Inhibition of Bcl-2 can shift the balance towards pro-apoptotic proteins, thereby triggering the apoptotic cascade. nih.gov

Antiviral Activity Evaluation

The antiviral potential of 3-butyl-2-phenyl-4-thiazolidinone analogues has been explored against a variety of DNA and RNA viruses. These studies are crucial for the development of new therapeutic agents to combat viral infections, especially in light of emerging drug-resistant strains.

Research has revealed that some 4-thiazolidinone derivatives exhibit moderate to good antiviral activity. For instance, certain adamantyl-substituted thiazolidin-4-ones have shown modest to remarkable anti-HIV-1 activity, with some compounds having EC₅₀ values in the low micromolar range. nih.gov These compounds often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), selectively inhibiting the HIV-1 reverse transcriptase enzyme. nih.gov

Other studies have reported activity against influenza A virus and vesicular stomatitis virus. For example, a 3-propyl-4-thiazolidinone derivative showed consistent, albeit modest, activity against three strains of influenza A, including the H1N1 pandemic strain. Another camphor-based 3-butyl-4-thiazolidinone derivative demonstrated good inhibitory activity against Orthopoxvirus. nih.gov However, it is important to note that the antiviral activity of some of these compounds can be close to their cytotoxic concentrations, indicating a narrow therapeutic window. nih.gov

| Compound Analogue Type | Virus Tested | Key Findings | Reference |

| Adamantyl-substituted thiazolidin-4-ones | HIV-1 | EC₅₀ = 0.67–11 µM; Act as NNRTIs | nih.gov |

| 3-Propyl-4-thiazolidinone derivative | Influenza A (H1N1) | Modest but consistent activity | |

| Camphor-based 3-butyl-4-thiazolidinone | Orthopoxvirus | Good inhibitory activity (IC₅₀ = 3.2 μM) | nih.gov |

| Imidazo[2,1-b]thiazole bearing 4-thiazolidinones | Vesicular stomatitis virus | EC₅₀ = 2 and 9 µM |

Assays Against Specific Viral Targets (e.g., HIV-1, Influenza, Coxsackie B4)

The antiviral potential of 4-thiazolidinone analogues has been explored against a variety of viral pathogens. Research has shown that structural modifications to the 4-thiazolidinone scaffold significantly influence the breadth and potency of antiviral activity.

Specifically, certain indole-based 4-thiazolidinones have demonstrated noteworthy activity against Coxsackie B4 virus. nih.gov In cell-based assays, compounds designated as 6a, 6b, 6c, and 6d were effective, with 50% effective concentration (EC₅₀) values ranging from 0.4 to 2.1 µg/mL. nih.gov The selectivity index (SI), which is the ratio of cytotoxic to antiviral concentration, for these compounds was between 9 and 56, indicating a favorable profile for antiviral efficacy over cellular toxicity. nih.gov Some of these compounds also showed inhibitory effects against other RNA viruses like Sindbis virus and respiratory syncytial virus, though with higher EC₅₀ values. nih.gov

Conversely, investigations into the anti-HIV activity of 4-thiazolidinone derivatives have yielded varied results. While some 2,3-diaryl-1,3-thiazolidin-4-ones have been identified as potent non-nucleoside HIV reverse transcriptase inhibitors (NNRTIs), other series of synthesized compounds showed no activity against HIV-1 or HIV-2. For instance, a series of imidazo[2,1-b]thiazoles bearing 4-thiazolidinone moieties were evaluated, but none of the compounds proved active against HIV. Similarly, a separate study on novel indole-based 4-thiazolidinones found them to be inactive against HIV. nih.gov However, other research has pointed to 2-aryl-3-(4,5,6-trimethylpyrimidin-2yl)-thiazolidin-4-ones as having outstanding anti-HIV-RT activity with an IC₅₀ of 2.91 µM.

In the context of influenza viruses, certain 4-thiazolidinone analogues have shown modest to moderate activity. One derivative, 3-Propyl-2-[((6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)hydrazono]-5-methyl-4-thiazolidinone (compound 13), exhibited consistent activity against three different strains of influenza A, including the 2009 pandemic A/H1N1 strain. Other derivatives carrying N-propyl and N-butyl groups on the thiazolidinone ring also displayed significant antiviral activities against Influenza A/H3N2 viruses. A specific class of 4-tert-butylphenyl-substituted spirothiazolidinones has been identified as inhibitors of the influenza A/H3N2 virus, with one compound showing an EC₅₀ value of 1.3 μM. nih.gov

Table 1: In Vitro Antiviral Activity of Selected 4-Thiazolidinone Analogues

| Compound Class/Derivative | Virus Target | Activity Measurement | Result | Reference(s) |

| Indole-based 4-thiazolidinones (6a-6d) | Coxsackie B4 virus | EC₅₀ | 0.4–2.1 µg/mL | nih.gov |

| 3-Propyl-2-[((6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)hydrazono]-5-methyl-4-thiazolidinone | Influenza A (H1N1, H3N2), Influenza B | EC₅₀ | Modest Activity (>20 µM) | |

| 4-tert-butylphenyl-substituted spirothiazolidinone (2c) | Influenza A/H3N2 virus | EC₅₀ | 1.3 µM | nih.gov |

| 2,3-diaryl-1,3-thiazolidin-4-ones | HIV-1 Reverse Transcriptase | --- | Potent Inhibitors | |

| Imidazo[2,1-b]thiazole-bearing 4-thiazolidinones | HIV-1, HIV-2 | --- | Inactive | |

| 2-aryl-3-(4,5,6-trimethylpyrimidin-2yl)-thiazolidin-4-ones | HIV-1 Reverse Transcriptase | IC₅₀ | 2.91 µM |

Inhibition of Viral Replication Pathways

The mechanisms by which 4-thiazolidinone analogues exert their antiviral effects often involve targeting specific stages of the viral replication cycle. A key pathway inhibited by some of these compounds is viral entry into the host cell, particularly the fusion process mediated by viral envelope proteins.

For the influenza virus, the hemagglutinin (HA) glycoprotein (B1211001) is crucial for viral entry. nih.gov A class of 4-tert-butylphenyl-substituted spirothiazolidinones has been identified as specific inhibitors of HA-mediated fusion for the influenza A/H3N2 subtype. nih.gov The inhibitory effect of these compounds was confirmed in a polykaryon assay, which visualizes cell-cell fusion driven by the influenza HA protein at low pH. nih.gov In silico docking studies and the development of resistant viral strains suggest that these compounds bind to a pocket in the stem region of the HA trimer, overlapping with the binding sites of other known fusion inhibitors. nih.gov

Another critical target for antiviral intervention is the reverse transcriptase (RT) enzyme of retroviruses like HIV. This enzyme is essential for converting the viral RNA genome into DNA, a necessary step for integration into the host genome. Several 2,3-diaryl-1,3-thiazolidin-4-one derivatives have been reported as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. These NNRTIs bind to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity.

Other Investigated Biological Activities (e.g., Anti-inflammatory, Antioxidant, Enzyme Inhibition)

Beyond their antiviral properties, 4-thiazolidinone analogues have been investigated for a range of other biological activities. These studies reveal the scaffold's versatility, with derivatives showing potential as anti-inflammatory, antioxidant, and specific enzyme-inhibiting agents. nih.govnih.gov

In Vitro Enzyme Inhibition Assays (e.g., COX, hDHODH)

A significant area of investigation for 4-thiazolidinone derivatives is their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The COX enzyme has two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs. nih.gov

Several studies have synthesized and evaluated 4-thiazolidinone analogues for their COX inhibitory activity. In one study, two series of new thiazolidin-4-one derivatives were designed, with compounds 8c and 8d demonstrating the best in vitro COX-2 selectivity, with selectivity indexes of 4.56 and 5.68, respectively. nih.gov These values were comparable to the reference drug celecoxib. nih.gov Molecular docking studies confirmed that these compounds fit well within the COX-2 binding pocket. nih.govresearchgate.net Another study highlighted that a 4-fluorophenylimino substituent at the 2-position and a 3-nitro group on a 5-benzylidene nucleus of a 4-thiazolidinone derivative also fit effectively into the COX-2 binding site. researchgate.net

Table 2: In Vitro COX Inhibition by Selected 4-Thiazolidinone Analogues

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Compound 8c | COX-1 | 10.15 | 4.56 | nih.gov |

| COX-2 | 2.22 | nih.gov | ||

| Compound 8d | COX-1 | 8.87 | 5.68 | nih.gov |

| COX-2 | 1.56 | nih.gov | ||

| Celecoxib (Reference) | COX-1 | 10.94 | 7.29 | nih.gov |

| COX-2 | 1.50 | nih.gov |

Investigation of Antioxidant Potential

The antioxidant capacity of 4-thiazolidinone derivatives has been another focus of research, as oxidative stress is implicated in numerous diseases. These studies often employ in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. nih.govresearchgate.net

The antioxidant activity is highly dependent on the substituents on the thiazolidinone core. For example, the presence of a chloro group on the phenyl ring at the N3 position was found to positively influence antioxidant properties. nih.gov In one study, hydroxyl- and dimethylamino-substituted analogues were the most active. Specifically, compounds 7a₅ and 7b₅ were 5.3 and 5.6 times more active, respectively, than their parent thiazolidin-4-one compounds in the ABTS assay. nih.gov Another study found that a derivative with a nitro-phenyl substituent (compound 16) showed DPPH radical scavenger activity (91.63%) comparable to the standard antioxidant, ascorbic acid. researchgate.net This suggests that electron-withdrawing groups like NO₂ and electron-donating groups like OH can significantly enhance antioxidant activity. researchgate.net Research on 4-thiazolidinone-pyridine hybrids also showed that compounds with a 2,5-dimethoxy group had excellent antioxidant activity as determined by the DPPH method. utrgv.edu

Table 3: Antioxidant Activity of Selected 4-Thiazolidinone Analogues

| Compound/Series | Assay | Measurement | Result | Reference(s) |

| 7a₅ (4-hydroxybenzylidene derivative) | ABTS | EC₅₀ | 0.025 mg/mL | nih.gov |

| 7b₅ (4-hydroxybenzylidene derivative) | ABTS | EC₅₀ | 0.022 mg/mL | nih.gov |

| 7a₆ (4-dimethylaminobenzylidene derivative) | ABTS | EC₅₀ | 0.027 mg/mL | nih.gov |

| 7b₆ (4-dimethylaminobenzylidene derivative) | ABTS | EC₅₀ | 0.023 mg/mL | nih.gov |

| Compound 16 (2-[(4-NO₂)-phenyl] derivative) | DPPH | % Inhibition | 91.63% | researchgate.net |

| 4-Thiazolidinone-pyridine hybrids (2,5 dimethoxy) | DPPH | --- | Excellent Activity | utrgv.edu |

Anti-inflammatory Pathways and Mechanisms (In Vitro)

The anti-inflammatory effects of 4-thiazolidinone analogues are primarily attributed to their ability to modulate key inflammatory pathways. As discussed, the inhibition of COX-2 is a major mechanism, reducing the production of prostaglandins (B1171923) which are potent mediators of inflammation. researchgate.netnih.gov

In addition to COX inhibition, some 4-thiazolidinone derivatives can influence other inflammatory targets. Studies have explored their effect on the nuclear factor-κB (NF-κB) pathway. nih.gov NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In a study using a keratinocyte cell line, it was observed that pro-inflammatory stimuli increased NF-κB levels, and treatment with certain 4-thiazolidinone derivatives could modulate this response, highlighting a potential mechanism for their anti-inflammatory effects beyond enzyme inhibition. nih.gov This suggests that these compounds can interfere with the signaling cascades that lead to an inflammatory response.

Future Directions and Research Perspectives for 4 Thiazolidinone, 3 Butyl 2 Phenyl

Development of Novel Derivatization Strategies

The inherent versatility of the 4-thiazolidinone (B1220212) ring system allows for extensive chemical modifications, a key focus for future research. mdpi.com Scientists are actively developing new synthetic routes to create diverse libraries of 3-butyl-2-phenyl-4-thiazolidinone analogs. These strategies often involve the introduction of various substituents at different positions of the thiazolidinone and phenyl rings to enhance biological activity and refine pharmacokinetic profiles.

Recent synthetic approaches have utilized methods like microwave-assisted synthesis and green chemistry principles to produce novel derivatives in an efficient and environmentally friendly manner. nih.gov For instance, the reaction of 4-phenyl-3-thiosemicarbazones with reagents like ethyl 2-bromoacetate or diethyl acetylenedicarboxylate (B1228247) has yielded highly functionalized 4-thiazolidinone derivatives. nih.govmdpi.com The exploration of multicomponent reactions and the use of novel catalysts are also promising avenues for generating structural diversity. nih.gov These derivatization strategies are crucial for establishing comprehensive structure-activity relationships (SAR) that can guide the design of more potent and selective compounds. nih.gov

Exploration of New Biological Targets and Pathways

While 4-thiazolidinone derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer effects, the full spectrum of their molecular targets remains to be elucidated. nih.govekb.eg Future research will increasingly focus on identifying and validating novel biological targets and pathways for 3-butyl-2-phenyl-4-thiazolidinone and its analogs.

Phenotypic screening of compound libraries against various cell lines and disease models can uncover unexpected therapeutic applications. nih.gov For example, certain 4-thiazolidinone derivatives have shown inhibitory activity against enzymes like acetylcholinesterase and α-glycosidase, suggesting potential applications in neurodegenerative diseases and diabetes, respectively. nih.gov Further investigation into the mechanism of action of these compounds at a molecular level, including their effects on specific signaling pathways and protein-protein interactions, is a critical area for future studies. The identification of new targets will not only open up new therapeutic avenues but also provide a deeper understanding of the compound's polypharmacology.

Integration of Advanced Computational Approaches in Drug Design

The synergy between experimental synthesis and computational modeling is becoming increasingly integral to modern drug discovery. Advanced computational approaches are being employed to accelerate the design and optimization of 3-butyl-2-phenyl-4-thiazolidinone derivatives.

Molecular docking studies are routinely used to predict the binding modes and affinities of novel compounds with their putative biological targets. nih.gov For instance, in silico studies have been instrumental in designing 4-thiazolidinone derivatives as potential inhibitors of enzymes like Aurora A kinase (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in cancer. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models help in understanding the chemical features that are crucial for biological activity, thereby guiding the synthesis of more potent analogs. nih.gov Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-receptor complexes, offering a more realistic picture of the interactions. mdpi.com The application of these computational tools is expected to streamline the drug design process, reducing the time and cost associated with the discovery of new therapeutic agents.

Potential for Hybrid Molecules and Prodrug Design

To enhance the therapeutic efficacy and overcome limitations of the parent compound, researchers are exploring the design of hybrid molecules and prodrugs based on the 3-butyl-2-phenyl-4-thiazolidinone scaffold.

Molecular hybridization involves combining the 4-thiazolidinone core with other pharmacophores to create a single molecule with multiple pharmacological activities or improved drug-like properties. nih.gov This strategy has been successfully applied in the development of anticancer agents by creating hybrids of 4-thiazolidinones with known drugs or natural compounds. nih.govresearchgate.net For example, hybrid molecules incorporating quinoline (B57606) or pyrazole (B372694) moieties have shown promising anticancer activities. mdpi.com

Q & A

Basic: What synthetic methodologies are most effective for preparing 3-butyl-2-phenyl-4-thiazolidinone derivatives under environmentally benign conditions?

Methodological Answer:

The synthesis of 4-thiazolidinone derivatives often employs cyclocondensation of thiourea with α,β-unsaturated carbonyl compounds. For solvent-free conditions, β-cyclodextrin-SO3H has been used as a reusable catalyst, enabling high yields (70–85%) and reduced reaction times (2–4 hours) . Key steps include optimizing molar ratios (e.g., 1:1.2 for aldehyde to thiourea) and reaction temperature (80–100°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity >95% .

Basic: How can structural confirmation of 3-butyl-2-phenyl-4-thiazolidinone derivatives be reliably achieved?

Methodological Answer:

Multi-spectral analysis is critical:

- FT-IR : Confirm C=O stretching (1680–1720 cm⁻¹) and C-S-C vibrations (640–680 cm⁻¹) .

- NMR : ¹H-NMR identifies substituents (e.g., phenyl protons at δ 7.2–7.8 ppm; butyl CH2 at δ 1.2–1.6 ppm). ¹³C-NMR resolves the 4-thiazolidinone carbonyl (δ 168–172 ppm) and cyclopropyl carbons (δ 10–15 ppm) .

- X-ray crystallography : Resolves stereochemistry (e.g., chair conformation of the thiazolidinone ring) and intermolecular H-bonding patterns critical for stability .

Basic: What protocols are recommended for initial cytotoxicity screening of 3-butyl-2-phenyl-4-thiazolidinone analogs?

Methodological Answer:

- Cell lines : Use MCF-7 (breast cancer), HeLa (cervical cancer), and non-cancerous HEK-293 cells for selectivity assessment .

- MTT assay : Treat cells with 10–100 µM compound for 48–72 hours; measure IC50 via absorbance at 570 nm. Include positive controls (e.g., doxorubicin) and validate with triplicate experiments .

- Data interpretation : A selectivity index (SI) >3 (IC50 normal cells / IC50 cancer cells) indicates therapeutic potential .

Advanced: How can structure-activity relationship (SAR) studies optimize the anticancer activity of 3-butyl-2-phenyl-4-thiazolidinone derivatives?

Methodological Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2) at the phenyl ring to enhance DNA intercalation (e.g., IC50 reduced from 28 µM to 12 µM in MCF-7) .

- Hybrid pharmacophores : Attach imidazo[2,1-b]thiazole to the thiazolidinone core, improving apoptosis induction via caspase-3 activation .

- Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate logP values (optimal range: 2.5–3.5) with cytotoxicity .

Advanced: What computational strategies enhance the design of 3-butyl-2-phenyl-4-thiazolidinone-based inhibitors?

Methodological Answer:

- Molecular docking : Target DNA topoisomerase II (PDB ID: 1ZXM) or EGFR (PDB ID: 1M17) to predict binding affinities. Key interactions include H-bonds with Arg364 (DNA-binding) or hydrophobic contacts with Leu858 (EGFR) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates robust binding .

- ADMET prediction : Use SwissADME to optimize bioavailability (TPSA <140 Ų) and reduce hepatotoxicity .

Advanced: How can contradictory results in anti-inflammatory vs. cytotoxic activity of 4-thiazolidinone derivatives be resolved?

Methodological Answer:

- Dose-response analysis : Determine if anti-inflammatory effects (e.g., COX-2 inhibition at 10 µM) occur at non-cytotoxic concentrations (IC50 >50 µM) .

- Mechanistic studies : Assess NF-κB suppression (via luciferase reporter assays) to distinguish anti-inflammatory pathways from apoptosis-driven cytotoxicity .

- In vivo models : Compare efficacy in carrageenan-induced edema (anti-inflammatory) vs. xenograft tumors (cytotoxicity) to validate selectivity .

Advanced: What strategies are effective for designing dual inhibitors incorporating the 3-butyl-2-phenyl-4-thiazolidinone core?

Methodological Answer:

- Scaffold hybridization : Fuse with 1,2,3-triazin-4-one to target both LTA4 hydrolase (anti-inflammatory) and MMP-9 (anticancer), achieving dual IC50 values <10 µM .

- Linker optimization : Use 6-carbon spacers to balance flexibility and steric hindrance, enhancing binding to adjacent enzyme pockets .

- Biological validation : Test in dual-activity assays (e.g., LTA4H inhibition + apoptosis in HL-60 cells) .

Advanced: How does tautomerism in the 4-thiazolidinone ring influence biological activity?

Methodological Answer:

- Tautomeric equilibrium : Under physiological pH, the thione (2-thioxo) form predominates, enhancing H-bonding with targets like MurD ligase (antibacterial) .

- IR spectroscopy : Detect thione (C=S stretch at 1250 cm⁻¹) vs. thiol (S-H at 2550 cm⁻¹) to correlate tautomer ratios with activity .

- Crystallography : Resolve enol-keto tautomers in solid state; keto forms often show higher anticancer potency due to improved membrane permeability .

Advanced: What methodologies validate the synergistic effects of combining 4-thiazolidinone with other pharmacophores?

Methodological Answer:

- Combinatorial synthesis : Use Ugi-4CR reactions to integrate pyrrolizine or indole moieties, screening libraries via high-throughput assays .

- Synergy assays : Calculate combination index (CI) via Chou-Talalay method; CI <0.9 indicates synergistic cytotoxicity .

- Mechanistic profiling : Perform transcriptomics (RNA-seq) to identify upregulated pathways (e.g., p53 for apoptosis) in hybrid-treated cells .

Advanced: How can pharmacokinetic challenges of 3-butyl-2-phenyl-4-thiazolidinone derivatives be addressed?

Methodological Answer:

- Prodrug design : Introduce acetylated or PEGylated groups to improve solubility (>50 µg/mL in PBS) and oral bioavailability (F >30%) .

- Metabolic stability : Use liver microsome assays (human/rat) to identify CYP3A4-mediated degradation; modify vulnerable sites (e.g., methyl groups) .

- In vivo PK : Monitor plasma half-life (target: >4 hours) and tissue distribution (HPLC-MS/MS) in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.